Homophthalic acid

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.09 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 401692. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

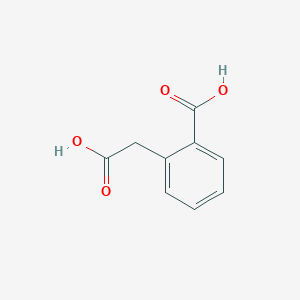

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-(carboxymethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHQLTKAVLJKSKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4058990 | |

| Record name | Benzeneacetic acid, 2-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89-51-0 | |

| Record name | Homophthalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homophthalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401692 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Homophthalic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneacetic acid, 2-carboxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneacetic acid, 2-carboxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4058990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-carboxyphenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Homophthalic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GE2MUV5GV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Structure and Formula

Homophthalic acid has the chemical formula C₉H₈O₄. nih.govwikipedia.orgthermofisher.comontosight.aisarex.comscbt.comgeorganics.sk Its structure consists of a benzene (B151609) ring with two carboxylic acid functionalities. One carboxyl group is directly attached to the benzene ring, while the other is part of an acetic acid side chain (-CH₂COOH) also attached to the same ring. ontosight.ai This arrangement can be represented by the linear formula HO₂CCH₂C₆H₄CO₂H. sigmaaldrich.comsigmaaldrich.com

The molecular weight of this compound is approximately 180.16 g/mol . nih.govwikipedia.orgthermofisher.comsolubilityofthings.comscbt.comgeorganics.sksigmaaldrich.comsigmaaldrich.comspecialitychemicalmanufacturers.com

Physical Properties

Homophthalic acid typically presents as a white to off-white or pale yellow crystalline solid or powder. wikipedia.orgthermofisher.comsolubilityofthings.comsarex.comspecialitychemicalmanufacturers.comchembk.com It is odorless. solubilityofthings.comspecialitychemicalmanufacturers.com

Key physical properties are summarized in the table below:

| Property | Value | Source |

| Appearance | White to off-white or pale yellow solid | wikipedia.orgthermofisher.comsolubilityofthings.comsarex.comspecialitychemicalmanufacturers.comchembk.com |

| Molecular Weight | 180.16 g/mol | nih.govwikipedia.orgthermofisher.comsolubilityofthings.comscbt.comgeorganics.sksigmaaldrich.comsigmaaldrich.comspecialitychemicalmanufacturers.com |

| Melting Point | 164.00 °C to 182 °C | wikipedia.orgsolubilityofthings.comsarex.comchembk.comindiamart.comstenutz.eu |

| Boiling Point | 351.00 °C | solubilityofthings.com |

| Density | 1.4896 g/cm³ or 1.392 ± 0.06 g/cm³ | solubilityofthings.comspecialitychemicalmanufacturers.comchembk.com |

| Solubility | Soluble in polar solvents like water and alcohols; limited solubility in nonpolar solvents. solubilityofthings.comspecialitychemicalmanufacturers.comchembk.com | solubilityofthings.comspecialitychemicalmanufacturers.comchembk.com |

| State at 25°C | Solid | wikipedia.orgsolubilityofthings.com |

Note: Melting point values can vary slightly depending on the source and heating rate. chembk.comorgsyn.org Some sources report a melting point around 181 °C. wikipedia.orgindiamart.comstenutz.euorgsyn.org

This compound's solubility in water is influenced by pH due to the presence of carboxylic acid groups; it is more soluble in basic solutions where it can become deprotonated. solubilityofthings.com

Synthesis Routes

Homophthalic acid can be synthesized through various chemical routes. Some documented methods include:

Oxidation of indene (B144670) using oxidizing agents such as alkaline permanganate (B83412) or chromic acid. orgsyn.orgorgsyn.org Oxidation with chromic acid tends to yield a purer product. orgsyn.org

Hydrolysis of o-cyanobenzylcyanide or o-carboxyphenylacetonitrile. orgsyn.orgorgsyn.org

Oxidation of β-indanone or α-indanone. orgsyn.org

Preparation from o-toluic acid via bromination, treatment with ethanol (B145695) and sodium cyanide, followed by hydrolysis. orgsyn.org

Willgerodt reaction from 2-acetylbenzoic acid. wikipedia.orgorgsyn.org

Oxidation of homophthalic anhydride (B1165640) or the reaction of phthalic anhydride with acetic anhydride. ontosight.ai

Hydrolysis of 2a-thiohomophthalimide. orgsyn.orglookchem.com

These methods highlight the versatility in synthesizing this compound, often starting from readily available precursors.

Chemical Reactivity and Derivatives

Homophthalic acid's structure, with its aromatic ring and two carboxylic acid groups, makes it a versatile building block in organic synthesis. solubilityofthings.comontosight.aia2bchem.com It can participate in a variety of chemical reactions, including esterification and amidation. ontosight.ai

It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals. ontosight.aia2bchem.com Reactions involving this compound can lead to the formation of cyclic organic structures through processes like cyclization, condensation, and substitution. a2bchem.com

Derivatives of this compound are also of research interest. For instance, this compound can be converted to homophthalic anhydride (B1165640) by heating alone or refluxing with reagents like acetyl chloride or acetic anhydride. orgsyn.org Studies have explored the synthesis of isocoumarin (B1212949) and indole (B1671886) derivatives from this compound, often involving transformations of its carboxylic acid functionalities. researchgate.netthieme-connect.com this compound derivatives, including esters and anhydrides, are valuable precursors for the construction of isoquinolinones, dihydronaphthols, and isocoumarins. tandfonline.comtandfonline.com

Research has also investigated the reaction of this compound with other compounds, such as 4,4-bipyridine, to form new network structures held together by hydrogen bonds and π-π stacking interactions. The Castagnoli-Cushman reaction involving this compound has been explored for generating polyheterocyclic molecular scaffolds. researchgate.net

Applications and Research Uses

Homophthalic acid is primarily used as an intermediate and building block in organic synthesis. solubilityofthings.comontosight.aichembk.com Its applications span various fields:

Organic Chemistry: It serves as a versatile precursor for synthesizing complex molecules, including pharmaceuticals, agrochemicals, and dyes. ontosight.aispecialitychemicalmanufacturers.coma2bchem.com Its reactivity allows for the modification and functionalization of its core structure for specific applications. a2bchem.com

Materials Science: this compound is utilized as a precursor in the synthesis of polymers, such as polyesters and polyamides, which find applications in textiles, packaging, and biomedical devices. ontosight.ai It has also been explored in the context of hydrogen bond liquid crystals. bohrium.com

Pharmaceutical Research: this compound and its derivatives are studied for potential biological activities. ontosight.ai For example, it has been used in the preparation of the nonsteroidal anti-inflammatory drug (NSAID) tesicam. wikipedia.org Research continues into the potential medicinal applications of its derivatives. solubilityofthings.comontosight.ai

This compound is a valuable compound in research and development due to its structural properties and chemical versatility. solubilityofthings.comgeorganics.skdataintelo.com

Introduction 1.1 Chemical Identification this compound is an organic compound classified as an aromatic dicarboxylic acid. ontosight.aichemnet.com Its chemical name is 2-(Carboxymethyl)benzoic acid. chemnet.comwikipedia.orgnih.gov Other synonyms include α-Carboxy-o-toluic acid and 2-Carboxybenzeneacetic acid. chemnet.comchemimpex.com The chemical formula is C₉H₈O₄. ontosight.aichemnet.comnih.govchemimpex.comspecialitychemicalmanufacturers.compcchem.netcenmed.comsigmaaldrich.com this compound is registered under CAS Number 89-51-0. chemnet.comwikipedia.orgnih.govchemimpex.comspecialitychemicalmanufacturers.compcchem.netcenmed.comsigmaaldrich.comchemicalbook.comcas.org Its PubChem Compound Identifier (CID) is 66643. wikipedia.orgnih.govchemimpex.compcchem.netcenmed.com The structure consists of a benzene (B151609) ring substituted with a carboxylic acid group and an acetic acid side chain (CH₂COOH) attached to an adjacent carbon on the ring. ontosight.ai

Computational and Theoretical Studies on Homophthalic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of homophthalic acid. These calculations can provide information about optimized geometries, energy levels, and charge distributions. Various functionals and basis sets are employed to achieve different levels of accuracy. researchgate.net

Electronic Structure and Bonding Analysis

Studies utilizing DFT and ab initio methods have been applied to analyze the electronic structure and bonding within this compound and related compounds, such as homophthalic anhydride (B1165640). Analysis of frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can reveal insights into chemical reactivity and electronic transitions. For instance, in homophthalic anhydride, the S0→S1 transition has been characterized as π-π* in nature based on electron distribution in HOMO and LUMO. researchgate.net Molecular electrostatic potential (MEP) analysis can also be used to identify reactive sites within the molecule. researchgate.netbohrium.com Concepts like hardness and electrophilicity, derived from electronic structure calculations, are used to estimate the stability of tautomers. researchgate.net

Energetics of Reaction Pathways and Transition States

Computational methods are instrumental in exploring the energetics of reaction pathways and identifying transition states involving this compound or its derivatives. These calculations can help elucidate reaction mechanisms and determine energy barriers. Intrinsic Reaction Coordinate (IRC) calculations, starting from a transition state, can trace the reaction pathway on the potential energy surface. nih.gov For example, computational studies have investigated the keto-enol tautomerization in homophthalic anhydride, identifying transition states and finding that the interconversion barrier is substantially reduced in the excited state. researchgate.net Computational studies have also been used to support proposed reaction mechanisms in reactions involving homophthalic anhydride, such as the Castagnoli-Cushman reaction, by analyzing putative transition states. mdpi.comresearchgate.net The identification and characterization of transition states are crucial for understanding how chemical transformations occur. ims.ac.jpmit.edu

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound molecules and their interactions in various environments, such as in solution or in complexes. While direct MD simulations of this compound itself were not extensively detailed in the search results, related studies on humic acids, which share some structural features like carboxyl groups, demonstrate the application of MD simulations to understand interactions with metal ions and adsorption processes. mdpi.comnih.gov These simulations can reveal information about molecular motion, conformational changes, and the nature of intermolecular interactions over time.

Predictive Modeling for Reaction Outcomes and Selectivity

Computational methods, particularly DFT calculations, can be used for predictive modeling of reaction outcomes and selectivity in reactions involving this compound. By analyzing the energetics of different possible reaction pathways and transition states, computational studies can help predict the most favorable products and the stereochemical outcome of a reaction. nih.gov For instance, DFT calculations have been used to investigate the stereoselectivity of reactions between homophthalic anhydride and imines, suggesting a Perkin-Mannich pathway involving a titanium-linked transition state that favors the trans adduct in the presence of TiCl4. researchgate.net Computational studies can drive the development of new synthetic methodologies by predicting unknown reactions and exploring synthetic routes. nih.gov

Analysis of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding and π-π stacking, play a significant role in the solid-state structure and supramolecular assembly of compounds involving this compound. researchgate.netx-mol.netresearchgate.net Computational methods are valuable tools for analyzing and characterizing these interactions.

Hydrogen Bonding Networks

Hydrogen bonding is a crucial non-covalent interaction observed in structures containing this compound. nih.govresearchgate.nettandfonline.com Computational studies, often combined with experimental techniques like X-ray crystallography and FT-IR spectroscopy, are used to identify and characterize hydrogen bond networks. researchgate.net For example, in a compound formed by this compound and 4,4-bipyridine, intermolecular hydrogen bonds of the O-H…N type contribute to the formation of zigzag structures and one-dimensional chains, which are further extended into 2D layered and 3D network structures through π-π interactions. researchgate.net DFT calculations can be used to estimate the energy associated with hydrogen bonds. researchgate.net The formation of hydrogen bonds between this compound and other molecules, such as 4-n-alkyloxybenzoic acids, has been confirmed by computational methods and FT-IR spectroscopy in studies of hydrogen bond liquid crystals. researchgate.netbohrium.comtandfonline.com

Table 1: Computational Methods and Analyzed Properties

| Computational Method | Analyzed Properties |

| Density Functional Theory (DFT) | Electronic structure, bonding, optimized geometries, energy levels, charge distribution, reaction pathways, transition states, non-covalent interactions, hydrogen bonding, MEP, HOMO-LUMO analysis, hardness, electrophilicity. researchgate.netresearchgate.netbohrium.comnih.govresearchgate.netresearchgate.nettandfonline.comresearchgate.nete-bookshelf.de |

| Ab initio calculations | Electronic structure, bonding, optimized geometries, energy levels, reaction pathways, transition states. researchgate.nete-bookshelf.de |

| Intrinsic Reaction Coordinate (IRC) calculations | Reaction pathways, transition regions. researchgate.netnih.gov |

| Molecular Dynamics (MD) simulations | Dynamic behavior, interactions in different environments, conformational changes, intermolecular interactions. mdpi.comnih.govacs.orgnih.gov |

| Molecular Electrostatic Potential (MEP) analysis | Reactive sites, charge distribution. researchgate.netbohrium.com |

| HOMO-LUMO analysis | Electronic transitions, chemical reactivity, charge transfer. researchgate.netresearchgate.netbohrium.com |

| NBO analysis | Charge transfer, intermolecular interactions, stabilization energy. researchgate.netbohrium.com |

| Hirshfeld surface analysis | Intermolecular interactions, hydrogen bonding. researchgate.net |

Table 2: Examples of Computational Studies Involving this compound or Derivatives

| Compound/System Studied | Computational Focus | Key Findings | Source |

| Homophthalic anhydride (keto-enol tautomerization) | Electronic states (S0, S1), tautomerization pathways, transition states, energy barriers, electronic structure, bonding (π-π* transition), stability (hardness, electrophilicity). | Keto form most stable in S0, enol form in S1; ESIPT process indicated; barrier to interconversion reduced in S1; π-π* nature of S0→S1 transition. researchgate.net | researchgate.net |

| This compound (HPA) and 4-n-alkyloxybenzoic acid (nOBA) Hydrogen Bond Liquid Crystals | Intermolecular interactions (hydrogen bonding), optimized geometry, physico-chemical properties, charge transfer (HOMO-LUMO), active sites (MEP), chemical bonding (ELF, LOL), atomic charge (Mulliken population). | Hydrogen bond formation confirmed; impact of hydrogen bonding on thermochromic behavior and phase width explored; charge transfer and intermolecular hydrogen bonding confirmed. researchgate.netbohrium.comtandfonline.com | researchgate.netbohrium.comtandfonline.com |

| This compound and 4,4-bipyridine compound | Hydrogen bonding (O-H…N), π-π stacking, supramolecular assembly (1D chains, 2D layers, 3D network). | Formation of zigzag structures and 1D chains via hydrogen bonds; extension to 2D and 3D networks via π-π interactions. researchgate.net | researchgate.net |

| Homophthalic anhydride and imines (Castagnoli-Cushman reaction) | Reaction mechanism, transition states, stereoselectivity. | Supported proposed mechanisms involving transition states; suggested Perkin-Mannich pathway favors trans adduct with TiCl4. mdpi.comresearchgate.netresearchgate.net | mdpi.comresearchgate.netresearchgate.net |

π-π Stacking Interactions

π-π stacking interactions play a significant role in the self-assembly and structural arrangement of aromatic molecules, including this compound derivatives. Computational studies, often employing DFT methods, are valuable tools for analyzing and characterizing these non-covalent interactions. rsc.orgscirp.org

In the context of this compound, π-π stacking interactions have been observed and analyzed in the crystal structures of complexes formed with other aromatic ligands. For instance, a binuclear Zn(II) complex based on this compound and 2,2'-bipyridine (B1663995) ligands exhibits a 3D network structure stabilized, in part, by π-π interactions between the 2,2'-bipyridine ligands. semanticscholar.orgresearchgate.net

Computational techniques such as the quantum theory of "atoms-in-molecules" (QTAIM) and noncovalent interaction plot (NCIPlot) index are used to energetically analyze and characterize π-π stacking motifs in crystal structures. rsc.org These methods help in understanding the nature and strength of these interactions.

In Silico Design of Novel this compound Derivatives

In silico design approaches, utilizing computational methods, have been applied to the development of novel this compound derivatives with potential biological activities. These methods allow for the prediction of properties, screening of virtual libraries, and investigation of interactions with biological targets before experimental synthesis.

One application of in silico design involves the creation of isocoumarin (B1212949) analogues derived from this compound anhydride. Docking studies have been performed to evaluate the potential antimicrobial activity of these synthesized compounds by predicting their binding affinity and orientation within the active site of enzymes like UDP-N-acetylmuramate-L-alanine ligase. rsc.org These computational studies can support experimental findings on the biological activity of the synthesized derivatives. rsc.org

Homophthalic anhydride has also been used as a starting material for the synthesis of novel amide derivatives, which have been investigated as potential angiotensin-converting enzyme (ACE) inhibitors. researchgate.net In silico studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) property predictions and docking studies, were conducted to assess the drug-likeness and binding affinity of these derivatives to the ACE-I enzyme. researchgate.net Such computational analyses help in identifying promising lead candidates for drug development. researchgate.net

Computational studies have also been employed to investigate the mechanisms of reactions involving homophthalic anhydride, such as the cycloaddition with aldehydes catalyzed by organocatalysts. researchgate.net DFT studies can provide insights into the reaction pathways and the role of the catalyst, guiding the rational design of new synthetic methodologies for this compound derivatives. researchgate.net

Furthermore, in silico methods have been used in the design and evaluation of other this compound-based compounds, such as 1,8-naphthyridine (B1210474) derivatives, for their potential as H1-receptor inhibitors. slideshare.net These studies often include in silico ADMET analysis to predict the absorption, distribution, metabolism, excretion, and toxicity profiles of the designed compounds, aiding in the selection of compounds with favorable properties. slideshare.net

The use of in silico techniques in the design of this compound derivatives allows for a more efficient and targeted approach to discovering new compounds with desired properties, reducing the need for extensive experimental synthesis and testing in the initial stages.

Q & A

Q. What are the established synthetic routes for homophthalic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via hydrolysis of its esters (e.g., methyl homophthalate) under acidic or basic conditions. Key variables include temperature (80–120°C), solvent choice (aqueous HCl or NaOH), and catalyst use (e.g., H₂SO₄ for acid-mediated hydrolysis). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry to minimize side reactions like decarboxylation . Purity is enhanced through recrystallization using ethanol/water mixtures, with characterization via melting point analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation, with aromatic protons appearing as distinct multiplets in δ 7.2–8.5 ppm. Infrared (IR) spectroscopy identifies carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks, while X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives . For quantitative analysis, HPLC with UV detection (λ = 254 nm) is recommended .

Q. How can researchers design reproducible experiments for studying this compound’s reactivity?

Reproducibility requires:

- Standardized protocols : Detailed documentation of solvent purity, reagent grades, and equipment calibration (e.g., syringe pump rates for controlled additions).

- Control experiments : Baseline runs without catalysts or under inert atmospheres to isolate reaction pathways.

- Statistical validation : Triplicate trials with error margins <5% for kinetic studies .

- Data sharing : Raw spectral files and crystallographic data should be archived in supplementary materials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported spectral data for this compound complexes?

Discrepancies in NMR or IR data often arise from solvent effects, pH variations, or polymorphic forms. To address these:

- Replicate studies : Compare data under identical conditions (e.g., DMSO-d₆ vs. CDCl₃).

- Computational validation : Use density functional theory (DFT) to simulate spectra and match experimental peaks .

- Collaborative analysis : Cross-validate findings with independent labs using shared reference samples .

Q. How can computational chemistry optimize this compound’s catalytic applications?

Molecular docking (e.g., AutoDock Vina) identifies binding affinities between this compound and enzyme active sites. Thermodynamic parameters (ΔG, ΔH) derived from molecular dynamics simulations predict reaction feasibility. For asymmetric catalysis, chiral center interactions are modeled using Gaussian software with B3LYP/6-31G* basis sets . Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .

Q. What experimental designs mitigate interference from byproducts in this compound synthesis?

Byproduct formation (e.g., phthalide derivatives) is minimized by:

- In situ monitoring : ReactIR tracks intermediate formation in real time.

- Flow chemistry : Continuous flow systems improve heat/mass transfer, reducing side reactions .

- Design of Experiments (DoE) : Response surface methodology (RSM) identifies optimal temperature/pH combinations .

Data Contradiction and Analysis

Q. How should researchers interpret conflicting bioactivity data for this compound derivatives?

Bioactivity variability may stem from assay conditions (e.g., cell line viability, incubation time). Mitigation strategies include:

- Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify trends .

- Dose-response curves : IC₅₀ values should be normalized to positive controls (e.g., doxorubicin for cytotoxicity).

- Publication bias assessment : Funnel plots detect underrepresented negative results .

Methodological Guidelines

- Experimental rigor : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .

- Data transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset sharing .

- Ethical compliance : Disclose conflicts of interest and obtain institutional review board (IRB) approval for biological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。